Azaloxan fumarate
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Overview
Description
Azaloxan fumarate is a compound that was patented as an antidepressant by Ciba-Geigy in the early 1980s, although it was never marketed . It is known for its chemical structure, which includes a benzodioxan moiety and an imidazolidinone ring. The compound’s IUPAC name is (S)-1-[1-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-4-piperidyl]-2-imidazolidinone fumarate .
Preparation Methods
The synthesis of Azaloxan fumarate involves several steps:
Halogenation of Allyl Cyanide: Allyl cyanide is halogenated with bromine to produce 3,4-dibromobutyronitrile.
Reaction with Catechol: The dibromobutyronitrile is then reacted with catechol to form 1,4-benzodioxan-2-yl-acetonitrile.
Hydrolysis: Acid-catalyzed hydrolysis of the nitrile yields 1,4-benzodioxan-2-yl-acetic acid.
Reduction: This acid is reduced to alcohol using sodium bis(2-methoxyethoxy)aluminium hydride.
Tosylation: The resulting alcohol is tosylated to form an intermediate compound.
SN-2 Displacement: Finally, an SN-2 displacement reaction with 1-(4-piperidinyl)-2-imidazolidinone completes the synthesis of Azaloxan.
Chemical Reactions Analysis
Azaloxan fumarate undergoes various chemical reactions, including:
Reduction: The compound can be reduced, particularly in the presence of strong reducing agents.
Substitution: this compound can undergo substitution reactions, especially nucleophilic substitutions, due to the presence of reactive sites in its structure.
Common reagents used in these reactions include bromine for halogenation, catechol for forming the benzodioxan ring, and sodium bis(2-methoxyethoxy)aluminium hydride for reduction. Major products formed from these reactions include intermediates like 1,4-benzodioxan-2-yl-acetonitrile and 1,4-benzodioxan-2-yl-acetic acid .
Scientific Research Applications
Azaloxan fumarate has been explored for various scientific research applications:
Chemistry: It serves as a model compound for studying the synthesis and reactions of benzodioxan derivatives.
Biology: Research has investigated its potential effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Although never marketed, it was initially developed as an antidepressant, indicating its potential therapeutic applications.
Industry: The compound’s unique structure makes it a candidate for developing new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of Azaloxan fumarate involves its interaction with neurotransmitter receptors in the brain. It is believed to modulate the activity of these receptors, leading to its antidepressant effects. The exact molecular targets and pathways are not fully understood, but it likely involves modulation of serotonin and dopamine pathways .
Comparison with Similar Compounds
Azaloxan fumarate can be compared with other similar compounds such as:
Idazoxan: Another benzodioxan derivative with similar pharmacological properties.
Piperoxan: A compound with a similar piperidine structure but different pharmacological effects.
This compound is unique due to its specific combination of a benzodioxan moiety and an imidazolidinone ring, which distinguishes it from other compounds in its class .
Properties
CAS No. |
86116-60-1 |
---|---|
Molecular Formula |
C22H29N3O7 |
Molecular Weight |
447.5 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;1-[1-[2-[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]ethyl]piperidin-4-yl]imidazolidin-2-one |
InChI |
InChI=1S/C18H25N3O3.C4H4O4/c22-18-19-8-12-21(18)14-5-9-20(10-6-14)11-7-15-13-23-16-3-1-2-4-17(16)24-15;5-3(6)1-2-4(7)8/h1-4,14-15H,5-13H2,(H,19,22);1-2H,(H,5,6)(H,7,8)/b;2-1+/t15-;/m0./s1 |
InChI Key |
WSOHLKKZABGAIH-YAKGRJRBSA-N |
SMILES |
C1CN(CCC1N2CCNC2=O)CCC3COC4=CC=CC=C4O3.C(=CC(=O)O)C(=O)O |
Isomeric SMILES |
C1CN(CCC1N2CCNC2=O)CC[C@H]3COC4=CC=CC=C4O3.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C1CN(CCC1N2CCNC2=O)CCC3COC4=CC=CC=C4O3.C(=CC(=O)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Azaloxan fumarate, Azaloxanum fumarat, CGS 7135 A, CGS 7135A, CGS-7135A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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